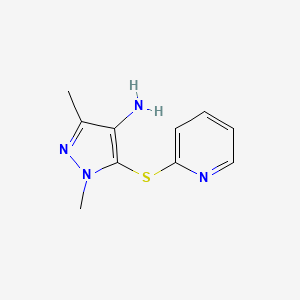

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

説明

特性

IUPAC Name |

1,3-dimethyl-5-pyridin-2-ylsulfanylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-7-9(11)10(14(2)13-7)15-8-5-3-4-6-12-8/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUQPUBMOLJLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)SC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Overview

The most common approach involves reacting 1,3-dimethyl-5-pyrazolone with pyridin-2-ylsulfanyl chloride in the presence of a base, typically triethylamine, in an aprotic solvent such as ethanol or acetonitrile. The process facilitates nucleophilic substitution at the sulfur atom, forming the desired sulfanyl linkage.

Reaction Conditions

| Parameter | Details |

|---|---|

| Reagents | 1,3-dimethyl-5-pyrazolone, pyridin-2-ylsulfanyl chloride |

| Base | Triethylamine (TEA) or similar tertiary amine |

| Solvent | Ethanol or acetonitrile |

| Temperature | Usually room temperature to reflux (~78°C for ethanol) |

| Reaction Time | Typically 4–12 hours, optimized based on yield |

Mechanism

The nucleophilic pyrazolone enolate attacks the electrophilic sulfur atom of pyridin-2-ylsulfanyl chloride, displacing chloride and forming the sulfanyl linkage. The base neutralizes the HCl formed during the process, preventing side reactions.

Alternative Approaches and Variations

Use of Activated Pyridin-2-ylsulfanyl Derivatives

Some protocols employ activated pyridin-2-ylsulfanyl compounds, such as pyridin-2-ylsulfanyl bromides or iodides, which are more reactive and can proceed under milder conditions.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate the reaction, reducing reaction times from hours to minutes while maintaining high yields. This method enhances energy efficiency and scalability.

Solid-Phase Synthesis

For high-throughput or combinatorial chemistry applications, solid-phase synthesis techniques have been explored, immobilizing the pyrazolone on a resin and performing sulfanyl coupling reactions.

Industrial-Scale Synthesis Considerations

While detailed industrial protocols are scarce, scaling up involves:

- Optimizing reaction parameters for larger volumes, including temperature control and stirring.

- Employing continuous flow reactors to improve safety and efficiency.

- Purification via crystallization or chromatography, depending on the purity requirements.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical nucleophilic substitution | Pyrazolone + Pyridin-2-ylsulfanyl chloride + TEA | Ethanol/Acetonitrile | Reflux, 4–12 hrs | Simple, well-established | Longer reaction times, moderate yields |

| Microwave-assisted synthesis | Same as above | Same as above | Microwave irradiation, 20–30 min | Rapid, high yield | Equipment cost |

| Activated derivatives | Pyridin-2-ylsulfanyl bromide/iodide | Same | Mild conditions | Increased reactivity | Cost of activated reagents |

| Solid-phase synthesis | Pyrazolone immobilized | Solid support | Varies | High throughput | Requires specialized setup |

Research Findings and Optimization Strategies

- Reaction efficiency improves significantly with microwave irradiation, reducing reaction times and increasing yields.

- Choice of solvent impacts the reaction rate; acetonitrile often provides better solubility and cleaner reactions.

- Base selection influences yield; triethylamine is most common, but stronger bases like potassium carbonate can sometimes improve conversion.

- Purification techniques such as recrystallization from ethanol or chromatography are critical for obtaining high-purity products.

化学反応の分析

Types of Reactions

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted pyrazoles.

科学的研究の応用

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a fluorescent probe.

Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

作用機序

The mechanism of action of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyridin-2-ylsulfanyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

The following table summarizes key structural and functional differences between 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine and related compounds:

生物活性

1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS No. 1157093-59-8) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a pyrazole ring and a pyridin-2-ylsulfanyl substituent, contribute to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-5-pyrazolone with pyridin-2-ylsulfanyl chloride under basic conditions. Common solvents include ethanol or acetonitrile, with triethylamine used as a base to facilitate nucleophilic substitution reactions .

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties due to their ability to inhibit critical enzymes involved in tumor progression. Specifically, compounds similar to this compound have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities . The presence of the pyridinyl group enhances binding affinity to these targets through hydrogen bonding interactions.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that related pyrazole derivatives effectively inhibit bacterial growth by disrupting cell membrane integrity, leading to cell lysis . The mechanism often involves the interaction of the compound with bacterial enzymes or structural proteins.

The mechanism of action for this compound involves its interaction with specific molecular targets. The pyridinyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding. This binding can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

Comparative Analysis

To understand the uniqueness of this compound in comparison to other pyrazole derivatives, a comparison table is provided below:

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Enzyme inhibition via binding |

| Pyrazolo[1,5-a]pyrimidines | Structure | Anticancer | Inhibition of protein kinases |

| 1,3,4-Thiadiazoles | Structure | Antibacterial | Disruption of bacterial cell walls |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds with similar structures to this compound significantly reduced tumor size in mouse models .

- Antibacterial Activity : In vitro assays against common bacterial strains showed that related compounds exhibited moderate to high antibacterial activity. The mechanism was attributed to the disruption of membrane integrity and inhibition of essential metabolic pathways .

Q & A

Q. Key factors affecting yield :

- Temperature : Higher temperatures (100–120°C) favor cyclization but may degrade sensitive substituents.

- Catalyst loading : Copper catalysts (0.5–1.0 eq) improve coupling efficiency .

- Solvent polarity : Polar aprotic solvents (DMSO, DMF) enhance intermediate stability .

How is this compound characterized structurally, and what analytical techniques are critical?

Q. Basic

Q. Advanced

-

X-ray crystallography : Resolves absolute configuration and intermolecular interactions. Example parameters:

Parameter Value Space group P2₁2₁2₁ Unit cell (Å) a=15.479, b=7.1217 R-factor 0.041 Hydrogen bonding N–H···N (intramolecular), N–H···O (intermolecular)

How can computational methods optimize the synthesis and reactivity of this compound?

Q. Advanced

- Reaction path modeling : Quantum chemical calculations (DFT) predict transition states and regioselectivity in cyclization steps .

- Descriptor-driven design : Machine learning identifies substituent effects on electronic properties (e.g., pyridinylsulfanyl’s electron-withdrawing impact on pyrazole ring reactivity) .

- Solvent screening : COSMO-RS simulations optimize solvent polarity for intermediates .

How do structural modifications (e.g., substituents) influence biological activity?

Q. Advanced

- Pyridinylsulfanyl vs. alkylsulfanyl : Pyridinyl groups enhance π-π stacking with protein targets (e.g., kinase inhibitors), increasing IC₅₀ values by 2–3-fold compared to methylsulfanyl analogs .

- Methyl vs. phenyl at N1 : N1-methyl improves solubility but reduces affinity for σ₁ receptors (Ki = 120 nM vs. 18 nM for phenyl) .

- Contradictions in data : Discrepancies in antibacterial activity (e.g., Gram+ vs. Gram-) may arise from membrane permeability differences .

What biochemical assays are used to evaluate this compound’s activity, and how are conflicts resolved?

Q. Advanced

- Antimicrobial assays : Broth microdilution (MIC) with S. aureus and E. coli; conflicting results require checking for efflux pump interference via verapamil co-administration .

- Enzyme inhibition : Colorimetric tyrosinase assays (IC₅₀ = 1.2–3.8 µM); normalize against positive controls (kojic acid) to address batch variability .

- Receptor binding : Radioligand displacement (σ₁/σ₂ receptors); use guinea pig membrane homogenates to validate human receptor data .

How do hydrogen bonding and crystal packing affect stability and formulation?

Q. Advanced

- Intramolecular H-bonds : N–H···N interactions in the pyrazole-pyridine system reduce conformational flexibility, improving thermal stability (Tₘ = 180–200°C) .

- Intermolecular interactions : Infinite chains via N–H···O bonds increase melting points but reduce solubility in non-polar solvents .

- Hydrate formation : Hygroscopic crystals (e.g., monohydrate) require lyophilization for long-term storage .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Meta-analysis : Compare substituent effects across studies (e.g., 4-methoxyphenyl vs. 4-chlorophenyl analogs) to identify trends .

- Proteomic profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) .

- Molecular dynamics : Simulate binding pocket flexibility to explain variance in IC₅₀ values across species .

How is regioselectivity controlled during pyrazole functionalization?

Q. Advanced

- Directing groups : Electron-donating substituents (e.g., methyl at C3) direct electrophiles to C5 via resonance stabilization .

- Catalytic systems : Pd(OAc)₂ with Xantphos ligand favors C–S bond formation at C5 over C3 (4:1 selectivity) .

- Steric effects : Bulky pyridinylsulfanyl groups disfavor electrophilic attack at C5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。